Mechanism of action of 1,5-diphenylpentan-3-amine in antibiotic resistance
Mechanism of action of 1,5-diphenylpentan-3-amine in antibiotic resistance
An In-depth Technical Guide for the Mechanistic Elucidation of 1,5-Diphenylpentan-3-amine in Antibiotic Resistance
Foreword
The escalating crisis of antibiotic resistance necessitates innovative strategies, including the development of adjuvants that can restore the efficacy of existing antibiotics. The compound 1,5-diphenylpentan-3-amine, a lipophilic amine, presents a chemical scaffold with the potential for membrane interaction, a common feature among antibiotic resistance breakers. However, its specific mechanism of action in this context remains uncharacterized in peer-reviewed literature. This guide, therefore, is not a review of established knowledge but rather a comprehensive, forward-looking experimental roadmap designed for researchers, scientists, and drug development professionals. It provides the strategic framework and detailed protocols required to systematically investigate and elucidate the mechanism by which 1,5-diphenylpentan-3-amine may counteract bacterial resistance.
Introduction: A Hypothesis-Driven Approach
Given the physicochemical properties suggested by its structure—two phenyl rings providing lipophilicity and a central secondary amine that will be protonated and cationic at physiological pH—we can formulate three primary, testable hypotheses for the mechanism of action of 1,5-diphenylpentan-3-amine (hereafter referred to as DPPA) against bacterial resistance.
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Efflux Pump Inhibition (EPI): The lipophilic cationic nature of DPPA makes it a prime candidate for an efflux pump inhibitor. It may act as a competitive or allosteric inhibitor of efflux pumps, which are primary drivers of multidrug resistance (MDR).[1][2]
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Bacterial Membrane Disruption: DPPA may directly interact with and destabilize the bacterial cell membrane. This could lead to increased permeability to antibiotics or dissipation of the proton motive force (PMF), which is crucial for bacterial survival and powers many efflux pumps.[3][4]
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Inhibition of Biofilm Formation: By interfering with the cell membrane, DPPA might disrupt processes essential for biofilm formation, a key resistance mechanism that provides a physical barrier against antibiotics.[5][6]
This guide will detail the experimental workflow to test these hypotheses sequentially.
Logical Workflow for Mechanistic Investigation
Caption: A hypothesis-driven workflow for investigating DPPA's mechanism.
Compound Profile and Preparation
While synthesis protocols exist for related structures, a specific, optimized synthesis for DPPA may be required.[7] Reductive amination of 1,5-diphenyl-3-pentanone is a common and effective route. Before biological testing, purity must be confirmed (>95%) via NMR and LC-MS, and solubility must be determined in relevant solvents (e.g., DMSO) and bacteriological media.
Foundational Assays: Is DPPA a Resistance Breaker?
The first step is to determine if DPPA has intrinsic antibacterial activity and, more importantly, if it can work synergistically with conventional antibiotics against resistant bacterial strains.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
Causality: This assay establishes the baseline activity of DPPA. A high MIC (low intrinsic activity) coupled with strong synergy would suggest a primary role as an adjuvant rather than a direct antibiotic.
Methodology:
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Preparation: Prepare a 10 mg/mL stock solution of DPPA in DMSO. Serially dilute this stock in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a concentration range from 128 µg/mL to 0.25 µg/mL.
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Inoculum: Prepare a bacterial suspension of the test organism (e.g., a multidrug-resistant strain of E. coli or S. aureus) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
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Controls:
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Positive Control: Wells with bacteria and MHB only (no DPPA).
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Negative Control: Wells with MHB only (no bacteria).
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Vehicle Control: Wells with bacteria and the highest concentration of DMSO used in the assay.
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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Reading: The MIC is the lowest concentration of DPPA that completely inhibits visible bacterial growth.
Protocol: Checkerboard Synergy Assay
Causality: This assay quantifies the interaction between DPPA and a chosen antibiotic. It is the definitive first step to confirm its potential as a resistance breaker.
Methodology:
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Plate Setup: In a 96-well plate, prepare a two-dimensional matrix. Serially dilute DPPA along the x-axis (e.g., from 2x MIC to 1/32x MIC) and a conventional antibiotic (e.g., ciprofloxacin) along the y-axis.
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Inoculation: Inoculate the plate with the target resistant bacterium as described in the MIC protocol.
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Incubation & Reading: Incubate and read the plate to determine the MIC of each compound alone and in every combination.
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Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:
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FICI = (MIC of Antibiotic in combination / MIC of Antibiotic alone) + (MIC of DPPA in combination / MIC of DPPA alone)
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Data Presentation: FICI Interpretation
Summarize the results in a clear table.
| FICI Value | Interpretation | Implication for Mechanism |
| ≤ 0.5 | Synergy | DPPA is likely inhibiting a resistance mechanism. Proceed to mechanistic studies. |
| > 0.5 to 1.0 | Additive | The effects are cumulative but may not point to a specific resistance-breaking action. |
| > 1.0 to 4.0 | Indifference | No meaningful interaction. |
| > 4.0 | Antagonism | DPPA interferes with the antibiotic's action. |
Mechanistic Elucidation Protocols
If synergy is confirmed (FICI ≤ 0.5), proceed to these targeted assays based on our primary hypotheses. Crucially, these experiments should be run using sub-MIC concentrations of DPPA to ensure observed effects are due to its specific mechanism, not general toxicity or growth inhibition.
Protocol: Efflux Pump Inhibition - Ethidium Bromide (EtBr) Accumulation Assay
Causality: EtBr is a fluorescent substrate for many bacterial efflux pumps. If DPPA inhibits these pumps, EtBr will be retained inside the bacterial cells, leading to an increase in fluorescence as it intercalates with DNA.[8]
Methodology:
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Cell Preparation: Grow the resistant bacterial strain to mid-log phase, harvest by centrifugation, and wash twice with phosphate-buffered saline (PBS) containing glucose (5 mM). Resuspend the cells in the same buffer to an OD₆₀₀ of 0.4.
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Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension.
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Treatment: Add DPPA at a sub-inhibitory concentration (e.g., 1/4x MIC). As a positive control, use a known EPI such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or reserpine.[8] A negative control will contain only bacteria and buffer.
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Substrate Addition: Add EtBr to a final concentration of 2 µg/mL.
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Measurement: Immediately place the plate in a fluorescence plate reader. Measure fluorescence (Excitation: ~530 nm, Emission: ~600 nm) every 60 seconds for 30-60 minutes.
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Interpretation: A significant and sustained increase in fluorescence in the DPPA-treated wells compared to the untreated control (and similar to the CCCP control) indicates efflux pump inhibition.
Diagram: Hypothesized Efflux Pump Inhibition by DPPA
Caption: DPPA blocks the efflux pump, causing antibiotic accumulation.
Protocol: Membrane Potential Assay
Causality: The membrane potential is a key component of the proton motive force. Dissipating this potential is lethal and can also disable PMF-dependent efflux pumps. We can measure this using DiSC₃(5), a fluorescent dye that enters polarized cells and self-quenches. Depolarization causes the dye to be released, resulting in an increase in fluorescence.[4][9]
Methodology:
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Cell Preparation: Prepare cells as in the EtBr assay, but resuspend them in a buffer containing 5 mM HEPES and 20 mM glucose.
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Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark for ~30 minutes until a stable, quenched fluorescence baseline is achieved.
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Assay Setup: Add the dye-loaded cell suspension to a 96-well plate.
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Treatment: Add DPPA (at 1/4x MIC). Use a known depolarizing agent like valinomycin or CCCP as a positive control.[3]
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Measurement: Monitor fluorescence (Excitation: ~622 nm, Emission: ~670 nm) over time.
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Interpretation: A rapid and sustained increase in fluorescence upon addition of DPPA indicates membrane depolarization.
Protocol: Membrane Permeabilization Assay
Causality: This assay directly tests for physical damage to the cell membrane. Propidium Iodide (PI) is a fluorescent dye that cannot cross an intact cell membrane. If DPPA creates pores or significant damage, PI will enter the cell, bind to DNA, and fluoresce brightly.[9][10]
Methodology:
-
Cell Preparation: Prepare cells as in the previous assays (resuspended in PBS).
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Assay Setup: In a 96-well plate, add the bacterial suspension and Propidium Iodide (final concentration 10 µM).
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Treatment: Add DPPA (at 1/4x MIC). Use a known membrane-permeabilizing agent like melittin or a high concentration of ethanol as a positive control.
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Measurement: Monitor fluorescence (Excitation: ~535 nm, Emission: ~617 nm) over time.
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Interpretation: A significant increase in fluorescence indicates that DPPA is causing membrane permeabilization, allowing PI to enter the cell.
Protocol: Biofilm Inhibition and Disruption Assay
Causality: This assay determines if DPPA can prevent bacteria from forming a biofilm or destroy an existing one, which are crucial aspects of chronic and resistant infections.[6][11]
Methodology:
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Biofilm Inhibition:
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In a 96-well plate, add various sub-MIC concentrations of DPPA to a suitable growth medium (e.g., Tryptic Soy Broth with glucose).
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Inoculate with bacteria and incubate for 24-48 hours without shaking.
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Biofilm Disruption:
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First, grow biofilms in a 96-well plate for 24-48 hours.
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Carefully remove the medium and wash with PBS to remove planktonic cells.
-
Add fresh medium containing various concentrations of DPPA to the established biofilms and incubate for another 24 hours.
-
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Quantification (Crystal Violet Staining):
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Wash all plates with PBS.
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Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
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Wash away excess stain and allow the plate to dry.
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Solubilize the bound dye with 30% acetic acid or ethanol.
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Read the absorbance at ~570 nm.
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-
Interpretation: A lower absorbance in treated wells compared to the control indicates either inhibition of biofilm formation or disruption of an existing biofilm.
Synthesizing the Results and Defining the Mechanism
By integrating the data from these assays, a clear picture of DPPA's mechanism will emerge.
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Scenario A: Primary Efflux Pump Inhibitor: DPPA shows strong synergy (low FICI), a high signal in the EtBr accumulation assay, but minimal or slow signal changes in the membrane potential and permeabilization assays.
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Scenario B: Primary Membrane-Disrupting Agent: DPPA shows rapid and strong fluorescence increases in both the DiSC₃(5) and PI assays. The observed synergy would be due to increased antibiotic entry and general cell stress.
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Scenario C: Dual-Action or Indirect Mechanism: DPPA might cause moderate membrane depolarization (DiSC₃(5) signal) which in turn inhibits PMF-dependent efflux pumps (EtBr signal), but does not cause outright permeabilization (no PI signal).
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Scenario D: Anti-Biofilm Agent: DPPA may show little effect in planktonic synergy assays but significantly reduces biofilm mass in the crystal violet assay, indicating a specialized mechanism.
These findings will provide the critical foundation for further preclinical development, including lead optimization, toxicity profiling, and in vivo efficacy studies.
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